molecular formula C22H19ClF3N3O7 B570359 [(2S)-3-(2-chloro-4-nitroimidazol-1-yl)-2-[[4-(trifluoromethoxy)phenyl]methoxy]propyl] 4-methoxybenzoate CAS No. 1253202-36-6

[(2S)-3-(2-chloro-4-nitroimidazol-1-yl)-2-[[4-(trifluoromethoxy)phenyl]methoxy]propyl] 4-methoxybenzoate

Cat. No.: B570359
CAS No.: 1253202-36-6
M. Wt: 529.853
InChI Key: DTLVIHAPRHFDCQ-SFHVURJKSA-N
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Description

[(2S)-3-(2-chloro-4-nitroimidazol-1-yl)-2-[[4-(trifluoromethoxy)phenyl]methoxy]propyl] 4-methoxybenzoate is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of multiple functional groups, including a nitroimidazole ring, a trifluoromethoxyphenyl group, and a methoxybenzoate ester. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-3-(2-chloro-4-nitroimidazol-1-yl)-2-[[4-(trifluoromethoxy)phenyl]methoxy]propyl] 4-methoxybenzoate typically involves multi-step organic reactions. The process may start with the preparation of the nitroimidazole intermediate, followed by the introduction of the trifluoromethoxyphenyl group through nucleophilic substitution. The final step often involves esterification to form the methoxybenzoate ester.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes would also need to address issues such as reaction kinetics, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[(2S)-3-(2-chloro-4-nitroimidazol-1-yl)-2-[[4-(trifluoromethoxy)phenyl]methoxy]propyl] 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(2S)-3-(2-chloro-4-nitroimidazol-1-yl)-2-[[4-(trifluoromethoxy)phenyl]methoxy]propyl] 4-methoxybenzoate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. The nitroimidazole ring is known for its antimicrobial properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of nitroimidazole are often explored for their potential use as antibiotics or anticancer agents. The presence of the trifluoromethoxyphenyl group may enhance the compound’s pharmacokinetic properties.

Industry

In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals. Their unique chemical properties may offer advantages in various applications.

Mechanism of Action

The mechanism of action of [(2S)-3-(2-chloro-4-nitroimidazol-1-yl)-2-[[4-(trifluoromethoxy)phenyl]methoxy]propyl] 4-methoxybenzoate would depend on its specific biological target. Generally, nitroimidazole compounds exert their effects by undergoing bioreductive activation within cells, leading to the formation of reactive intermediates that can damage DNA or other cellular components. The trifluoromethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes and reach its target.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole antibiotic.

    Tinidazole: Another nitroimidazole with similar antimicrobial properties.

    Ornidazole: Used for its antiprotozoal and antibacterial activities.

Uniqueness

[(2S)-3-(2-chloro-4-nitroimidazol-1-yl)-2-[[4-(trifluoromethoxy)phenyl]methoxy]propyl] 4-methoxybenzoate is unique due to the presence of the trifluoromethoxyphenyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other nitroimidazole compounds. This structural feature could potentially enhance its efficacy and reduce side effects.

Properties

IUPAC Name

[(2S)-3-(2-chloro-4-nitroimidazol-1-yl)-2-[[4-(trifluoromethoxy)phenyl]methoxy]propyl] 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClF3N3O7/c1-33-16-8-4-15(5-9-16)20(30)35-13-18(10-28-11-19(29(31)32)27-21(28)23)34-12-14-2-6-17(7-3-14)36-22(24,25)26/h2-9,11,18H,10,12-13H2,1H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLVIHAPRHFDCQ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC(CN2C=C(N=C2Cl)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC[C@H](CN2C=C(N=C2Cl)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClF3N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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